CPCCOEt

描述

The study of organometallic complexes, particularly those involving cyclopentadienyl (Cp) ligands and transition metals like cobalt (Co), has been a significant area of research due to their fascinating molecular structures and diverse chemical properties. These complexes are pivotal in various fields, including catalysis, material science, and medicinal chemistry.

Synthesis Analysis

Organometallic complexes with Cp and Co can be synthesized through various methods, including the reaction of pentamethylcyclopentadienyl complexes with appropriate ligands. For instance, the synthesis of complexes such as CpV(B3H8)2 and CpCr(B3H8)2 involves treating pentamethylcyclopentadienyl complexes with NaB3H8 (Kim & Girolami, 2006). This highlights the versatility of synthesis techniques in creating varied organometallic frameworks.

Molecular Structure Analysis

The molecular structures of these complexes are determined using techniques like X-ray crystallography, revealing distinct configurations and bonding patterns. For example, complexes exhibit diverse structures ranging from octahedral to cubic, depending on the metal-ligand coordination. The CpV(B3H8)2 and CpCr(B3H8)2 complexes show different ligand sets and molecular structures, with variations in the binding mode of B3H8 ligands (Kim & Girolami, 2006).

Chemical Reactions and Properties

These complexes participate in a range of chemical reactions, including catalytic processes, ligand substitution, and redox reactions. The chemical properties are significantly influenced by the metal center and the ligands involved. For example, CpCo complexes can undergo transformations leading to novel bonding arrangements and reactivity patterns, as seen in the formation of unusual cobaltaborane clusters (Kim & Girolami, 2006).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, of CpCo complexes vary widely based on their molecular structure and composition. These properties are crucial for their application in various domains, influencing their stability, reactivity, and functional applicability in different environments.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal in determining the applications of these complexes in synthesis and catalysis. The electron-rich nature of the cyclopentadienyl ligand, coupled with the transition metal's characteristics, often leads to complexes with unique electrochemical and photophysical properties.

科学研究应用

CPCCOEt经常用于测试mGlu1受体的参与。一项研究发现,this compound在用于阻断mGlu1受体的浓度下,会导致大鼠小脑普京细胞攀爬纤维反应增强。这表明this compound具有一种非mGlu1作用,这可能对解释其效果(Fukunaga, Yeo, & Batchelor, 2007)很重要。

This compound选择性地抑制人mGluR1b中胞内钙增加的谷氨酸诱导,IC50为6.5 µM,显示其选择性拮抗活性。它以一种非竞争性方式作用,影响受体信号传导而不影响谷氨酸结合(Litschig et al., 1999)。

另一项关于转染表达人类代谢型谷氨酸受体mGlu1α的CHO细胞的研究发现,this compound以一种非竞争性和可逆的方式拮抗L-quisqualate诱导的磷脂酰肌醇水解。这进一步支持其作为mGluR1非竞争性拮抗剂的作用(Hermans, Nahorski, & Challiss, 1998)。

作用机制

安全和危害

属性

IUPAC Name |

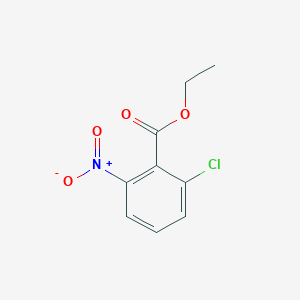

ethyl (7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCTZFMSAHZQTR-KAMYIIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C12CC1/C(=N\O)/C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does CPCCOEt interact with mGluR1?

A1: Unlike competitive antagonists that bind to the glutamate binding site, this compound interacts with an allosteric site located within the transmembrane domain of mGluR1. [, , , , ] Specifically, it interacts with threonine 815 and alanine 818 located at the extracellular surface of transmembrane segment VII. []

Q2: What are the downstream effects of this compound binding to mGluR1?

A2: this compound binding prevents glutamate-induced activation of mGluR1, thereby inhibiting downstream signaling cascades. [, ] This includes inhibiting glutamate-induced increases in intracellular calcium, [] phosphoinositide hydrolysis, [, ] and activation of protein kinase C. [, , ]

Q3: Does this compound affect glutamate binding to mGluR1?

A3: No, this compound does not interfere with glutamate binding to mGluR1. Studies have shown that this compound does not displace [3H]glutamate binding to mGluR1-expressing cells. [] This confirms its non-competitive mechanism of action.

Q4: How does the structure of this compound contribute to its mGluR1 selectivity?

A4: The specific chemical structure of this compound, particularly the hydroxyl group and the ethyl ester moiety, is crucial for its interaction with Thr815 and Ala818 in the transmembrane domain of mGluR1. [, ] Modifications to these functional groups can significantly impact its affinity and selectivity for mGluR1.

Q5: Are there any known structure-activity relationship studies for this compound analogs?

A5: Yes, research has explored the structure-activity relationship of this compound analogs. For instance, substituting the hydroxyl group with other functional groups or modifying the ester chain can significantly alter the compound's potency and selectivity. [, ]

Q6: What in vitro models have been used to study this compound's effects?

A6: this compound's effects have been studied in various in vitro models, including:

- Cell lines: Primary cultures of cerebellar granule neurons [], CHO cells transfected with mGluR1 [, ], and human melanoma cell lines []

- Tissue slices: Cerebellar slices [, , ], hippocampal slices [, ], and cortico-striatal slices []

Q7: What in vivo models have been used to study this compound's effects?

A7: this compound has been investigated in several in vivo models, including:

- Rodent models of pain: Inflammatory pain models [, , ] and neuropathic pain models []

- Rodent models of neurological disorders: Cerebellar learning paradigms [] and models of Parkinson's disease []

- Rodent models of traumatic brain injury: Lateral fluid percussion induced traumatic brain injury []

Q8: What are some specific examples of this compound's effects in in vitro and in vivo models?

A8:

- Inhibition of melanoma cell growth: this compound significantly inhibited the proliferation and modified the morphology of human melanoma cell lines in vitro. []

- Neuroprotection in traumatic brain injury: Intracerebroventricular administration of this compound improved motor function recovery and reduced lesion volume in rats after traumatic brain injury. []

- Reduction of pain in inflammatory models: Intrathecal administration of this compound decreased the number of Fos-immunoreactive neurons in the spinal cord of rats with formalin-induced pain. []

Q9: Have there been any clinical trials investigating the effects of this compound in humans?

A9: To date, no clinical trials have been conducted to evaluate the safety and efficacy of this compound in humans. Further preclinical research is needed to fully understand its therapeutic potential and to determine whether it is a suitable candidate for clinical development.

Q10: What are some other areas of active research regarding this compound?

A10: Current research continues to explore:

- Mechanism of biased agonism: Investigating the molecular basis for this compound's potential biased agonist activity at mGluR5 []

- Role in glioma cell viability: Determining the significance of mGluR1 signaling and the potential of this compound as a therapeutic target in glioma []

- Impact on synaptic plasticity: Understanding the role of mGluR1 in synaptic plasticity and how this compound modulates these processes [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)

![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)

![3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B71526.png)